![molecular formula C21H22N4O3S3 B6493115 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 393572-62-8](/img/structure/B6493115.png)

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

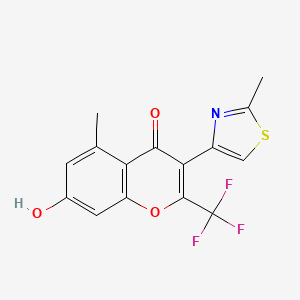

“N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide” is a chemical compound with the molecular formula C16H13N3OS2 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Physical And Chemical Properties Analysis

The average mass of this compound is 327.424 Da, and its monoisotopic mass is 327.049988 Da .Scientific Research Applications

Anticancer Activity

The compound’s potential as an anticancer agent has been explored. Researchers have investigated its effects on various cancer cell lines, assessing cytotoxicity and apoptosis induction. Further studies are needed to elucidate its mechanism of action and optimize its efficacy against specific cancer types .

Antimicrobial Properties

Oprea1_783845 has shown promise as an antimicrobial agent. It has been evaluated against bacterial and fungal strains, revealing inhibitory effects. Researchers are keen to explore its potential in combating drug-resistant pathogens .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that Oprea1_783845 may possess anti-inflammatory properties. Investigations have focused on its impact on inflammatory pathways and cytokine modulation .

Neuroprotective Potential

Given its structural features, Oprea1_783845 has been investigated for neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, enhance neuronal survival, and potentially combat neurodegenerative conditions .

Antioxidant Activity

The compound’s sulfur-containing moiety suggests antioxidant potential. Studies have examined its radical-scavenging abilities and protective effects against oxidative damage. Further research aims to understand its role in cellular redox balance .

Metal Chelation and Coordination Chemistry

Oprea1_783845’s chemical structure allows for metal coordination. Researchers have explored its chelating properties with transition metals. Such complexes could find applications in catalysis, materials science, or medicinal chemistry .

Mechanism of Action

Target of Action

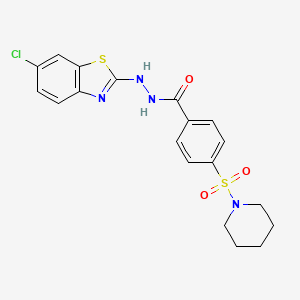

The compound, also known as F0509-4238 or Oprea1_783845, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment .

Mode of Action

The compound is designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to anti-proliferative activity and inducing cell cycle arrest and apoptosis .

Result of Action

The compound exhibits anti-proliferative activity against STAT3-overactivated DU145 and MDA-MB-231 cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy .

properties

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S3/c26-19(22-20-23-24-21(30-20)29-15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)31(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-15H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSYLKMVELWBHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(furan-2-yl)methyl]-5,6-dimethyl-N-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6493033.png)

![1,7-dimethyl-8-{2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6493035.png)

![N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6493048.png)

![2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493051.png)

![2,4-difluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B6493052.png)

![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide](/img/structure/B6493069.png)

![3-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B6493098.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B6493106.png)

![(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6493114.png)

![N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B6493123.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6493143.png)